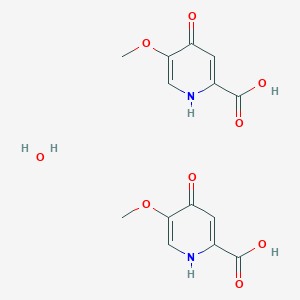

Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate

Description

Properties

IUPAC Name |

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO4.H2O/c2*1-12-6-3-8-4(7(10)11)2-5(6)9;/h2*2-3H,1H3,(H,8,9)(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZRNEROKQFHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)C(=O)O.COC1=CNC(=CC1=O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate typically involves the reaction of 4-hydroxy-5-methoxypyridine-2-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate is utilized in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate | 4-OH, 5-OCH₃, 2-COOH | Not specified | Not specified | Hydrate form; dual -OH/-OCH₃ |

| 2-Methoxy-3-pyridinecarboxylic acid | 2-OCH₃, 3-COOH | C₇H₇NO₃ | 153.13 | Single methoxy; no hydroxyl |

| 2-Methoxyisonicotinic acid (2-Methoxypyridine-4-carboxylic acid) | 2-OCH₃, 4-COOH | C₇H₇NO₃ | 153.13 | Isomeric carboxylate positioning |

| 2-Methoxypyrimidine-5-boronic acid | Pyrimidine core; 2-OCH₃, 5-B(OH)₂ | C₅H₇BN₂O₃ | 153.93 | Boronic acid functionality |

Key Observations :

- Isomerism : 2-Methoxyisonicotinic acid demonstrates how carboxylate positioning (4 vs. 2) alters electronic distribution and steric interactions, which could influence reactivity or binding affinity .

Research Implications and Gaps

- Physicochemical Data: Limited data on the target compound’s melting point, solubility, or stability underpin the need for experimental characterization.

- Biological Activity: The hydroxyl-methoxy-carboxylate triad may confer antioxidant or metal-chelating properties, akin to polyphenols, but this remains speculative without explicit studies .

- Crystallography : Tools like SHELX () could resolve the hydrate structure, clarifying water molecule interactions and lattice stability .

Biological Activity

Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique chemical structure, which allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two 4-hydroxy-5-methoxypyridine-2-carboxylic acid moieties. Its molecular formula is , and it typically appears as a white crystalline solid. The hydroxyl and methoxy groups are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, making it a candidate for therapeutic applications in diseases where enzyme dysregulation is a factor.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Enzyme Inhibition | Inhibits carbonic anhydrase II |

Case Studies

- Antioxidant Study : A study conducted by researchers demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant agent .

- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited strong antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like methicillin .

- Enzyme Inhibition Research : Another study focused on the inhibition of carbonic anhydrase II by this compound, showing promising results that suggest its potential use in treating conditions related to enzyme overactivity, such as glaucoma .

Q & A

Q. What are the optimal synthetic routes for Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate, and how do reaction conditions influence yield?

The compound can be synthesized via oxidation of methoxy-substituted pyridine derivatives. For example, 5-methoxy-2-methylpyridine oxidation using potassium permanganate (KMnO₄) in aqueous medium under reflux (90–95°C) yields 5-methoxypyridine-2-carboxylic acid with a 47% yield . Key parameters include temperature control to avoid over-oxidation and pH adjustment (to ~4) during workup to precipitate the product. Alternative routes may involve halogen displacement or ester hydrolysis, but yields vary depending on substituent stability and reaction kinetics.

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- NMR Spectroscopy : Proton NMR (e.g., δ 3.85 ppm for OCH₃ and δ 7.4–8.3 ppm for pyridine protons) helps verify substituent positions and hydration effects .

- HPLC : Reverse-phase chromatography with UV detection (λ ~260 nm) assesses purity, though mobile-phase pH adjustments may resolve co-elution issues with polar byproducts.

Q. How does the hydration state affect the compound’s solubility and stability in aqueous solutions?

Hydrate forms exhibit higher aqueous solubility due to hydrogen bonding with water molecules. Stability studies (e.g., thermogravimetric analysis, TGA) show dehydration occurs above 100°C, which may alter crystallinity . Storage under anhydrous conditions (desiccators, N₂ atmosphere) is recommended for long-term stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for methoxypyridinecarboxylic acid derivatives?

Discrepancies often arise from:

- Oxidant Efficiency : KMnO₄ vs. milder agents (e.g., H₂O₂) may over-oxidize sensitive substituents .

- Workup Protocols : Acidification pH (e.g., pH 2 vs. 4) impacts crystallization efficiency and byproduct removal .

- Scale Effects : Lab-scale syntheses (≤10 g) may report higher yields due to easier temperature control vs. bulk reactions.

Q. What strategies mitigate spectral overlap in NMR characterization of structurally similar derivatives?

- Deuteration : Using D₂O exchanges labile protons (e.g., -OH, -COOH), simplifying aromatic proton assignments .

- 2D NMR : COSY or HSQC distinguishes coupled protons, particularly in crowded δ 7–8 ppm regions for pyridine rings.

- Paramagnetic Shift Reagents : Europium(III) salts induce splitting in overlapping -OCH₃ or -OH signals .

Q. How do steric and electronic effects influence the reactivity of the 4-hydroxy-5-methoxy substituents?

- Steric Hindrance : The 4-hydroxy group participates in intramolecular H-bonding with the adjacent carboxylic acid, reducing nucleophilic attack at the 2-position .

- Electronic Effects : Electron-donating methoxy groups activate the pyridine ring for electrophilic substitution, but steric crowding at the 5-position limits reactivity . Computational modeling (DFT) can predict regioselectivity in functionalization reactions.

Q. What methodologies quantify the hydration state in crystalline vs. amorphous forms?

- Karl Fischer Titration : Directly measures water content in bulk samples (accuracy ±0.1%) .

- PXRD : Distinguishes crystalline hydrate patterns (e.g., sharp peaks at 2θ = 12–15°) from amorphous phases.

- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity and reversible hydration under controlled humidity .

Methodological Considerations

Designing a stability study for the compound under varying pH and temperature conditions

- Accelerated Aging : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Buffers : Use citrate (pH 3–6) and phosphate (pH 7–8) buffers to assess hydrolysis or decarboxylation .

Interpreting conflicting bioactivity data in cell-based assays

Contradictions may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.